2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazin-3-yl thioether moiety linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl group substituted with an ethylthio chain. Its structural complexity arises from the integration of two pharmacologically significant heterocycles: the 1,2,4-triazine core, known for antimicrobial and anticancer properties, and the 1,3,4-thiadiazole ring, which contributes to enzyme inhibition and bioactivity modulation . Current synthesis routes involve multi-step reactions, including nucleophilic substitution and cyclocondensation, as observed in analogous thiadiazole-triazine hybrids .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2S3/c1-3-20-10-16-14-8(22-10)12-6(18)4-21-9-15-13-5(2)7(19)17(9)11/h3-4,11H2,1-2H3,(H,12,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSWFYTEZFUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Bioactivity and Research Findings
- Antimicrobial Activity: Thiadiazole-triazine hybrids demonstrate broad-spectrum antimicrobial activity. For example, the analog 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed MIC values of 8–16 µg/mL against Staphylococcus aureus , while the target compound’s methyl and ethylthio groups may enhance membrane penetration .
- Enzyme Inhibition : QSAR models for similar compounds (e.g., imidazolidin-2-ylidene derivatives) suggest that electron-withdrawing substituents on the thiadiazole ring improve kinase inhibition . The target compound’s ethylthio group may similarly modulate enzyme binding.
- Structural Stability : X-ray diffraction studies of analogous compounds (e.g., ) reveal that chloro or trichloroethyl substituents increase crystallinity, whereas the target compound’s methyl and ethylthio groups may favor solubility .
Key Research Insights
- NMR Analysis : Comparative NMR studies (e.g., ) highlight that substituents on the triazine ring (e.g., methyl at position 6) induce chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm), affecting electronic environments and bioactivity .
- QSAR Predictions : Derivatives with bulkier thiadiazole substituents (e.g., benzyl or trifluoromethyl) exhibit higher predicted LogP values, correlating with improved blood-brain barrier penetration .
- Synthetic Challenges : The target compound’s multi-heterocyclic structure requires stringent purification steps, as seen in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
